molecular formula C27H26N4O2 B4810984 4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE

4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE

Cat. No.: B4810984
M. Wt: 438.5 g/mol
InChI Key: NRPUQFRYTSCTKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The presence of the methoxyphenyl and piperazine moieties in its structure contributes to its biological activity, making it a valuable target for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as crystallization and chromatography are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and quinoline moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE involves its interaction with specific molecular targets. In the context of Alzheimer’s disease, it acts as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is mediated through binding to the active site of the enzyme, leading to competitive inhibition.

Comparison with Similar Compounds

Similar Compounds

    Tacrine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Donepezil: A widely used drug for managing Alzheimer’s symptoms.

    Galantamine: An alkaloid used for its acetylcholinesterase inhibitory properties.

Uniqueness

4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE is unique due to its specific structural features, such as the methoxyphenyl and piperazine moieties, which contribute to its high binding affinity and selectivity for acetylcholinesterase . This makes it a promising candidate for further drug development and therapeutic applications.

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(6-methyl-2-pyridin-4-ylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O2/c1-19-3-8-25-23(17-19)24(18-26(29-25)20-9-11-28-12-10-20)27(32)31-15-13-30(14-16-31)21-4-6-22(33-2)7-5-21/h3-12,17-18H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPUQFRYTSCTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE
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4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE
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4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE
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4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE
Reactant of Route 5
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4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE
Reactant of Route 6
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4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE

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